molecular formula C8H6BrF3O B13556992 (1S)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13556992
M. Wt: 255.03 g/mol
InChI Key: YJAXYKDDEAMXAW-ZETCQYMHSA-N
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Description

(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol featuring a 3-bromophenyl group attached to a trifluoromethyl-substituted ethanol backbone. For instance, enantiomerically pure alcohols like (S)-2,2,2-trifluoro-1-phenylethanol (CAS 340-06-7) are commercially significant, suggesting similar utility for the 3-bromophenyl variant .

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1

InChI Key

YJAXYKDDEAMXAW-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

    Reduction: Formation of (1S)-1-phenyl-2,2,2-trifluoroethan-1-ol.

    Substitution: Formation of (1S)-1-(3-aminophenyl)-2,2,2-trifluoroethan-1-ol or (1S)-1-(3-thiophenyl)-2,2,2-trifluoroethan-1-ol.

Scientific Research Applications

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1S)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-(4-Chloro-3-Methylphenyl)-2,2,2-Trifluoroethan-1-ol (C156)

  • Structure : Differs in substituents (4-chloro-3-methylphenyl vs. 3-bromophenyl).
  • Synthesis : Patented via condensation reactions under controlled conditions, yielding 77% isolated product .
  • Applications : Used as a chiral intermediate in drug development.

1-(3,4-Dichloro-5-Methylphenyl)-2,2,2-Trifluoroethan-1-ol (C200)

  • Structure : Contains dichloro and methyl groups at positions 3,4,5 on the aromatic ring.
  • Synthesis : Achieved 83% yield via multi-step condensation, characterized by NMR and IR spectroscopy .
  • Properties: Higher halogen density may enhance lipophilicity compared to the monobromo analog.

Bromophenyl-Substituted Alcohols and Amines

(1S)-1-(3-Bromophenyl)ethanol

  • Structure : Lacks the trifluoromethyl group but shares the 3-bromophenyl and chiral alcohol motif.
  • Commercial Availability : Marketed as enantiomerically pure intermediates (CAS 134615-22-8) .
  • Utility : Demonstrates the importance of bromine in enhancing electrophilic aromatic substitution reactivity.

(S)-1-(3-Bromophenyl)-2,2,2-Trifluoroethanamine Hydrochloride

  • Structure : Replaces the hydroxyl group with an amine, forming a hydrochloride salt.
  • Applications : Used in pharmaceutical research, highlighting the versatility of bromophenyl-trifluoromethyl scaffolds .

Comparison Insight: The trifluoromethyl group in (1S)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol increases electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs, which may enhance its suitability as a drug candidate.

Chalcone Derivatives with 3-Bromophenyl Moieties

(E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-en-1-on (Compound 3)

  • Structure : Chalcone with a 3-bromophenyl ketone and p-tolyl group.
  • Bioactivity : Exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 µg/mL) .
  • Synthesis : Microwave-assisted Claisen-Schmidt condensation (62.32% yield) .

Contrast: Unlike the trifluoroethanol derivative, chalcones rely on α,β-unsaturated ketone systems for bioactivity. The presence of bromine in both compounds underscores its role in enhancing lipophilicity and cellular uptake.

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